molecular formula C11H19N3O B13536643 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol

3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol

Cat. No.: B13536643
M. Wt: 209.29 g/mol
InChI Key: AAECKQVPKIZSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol is a compound that features a pyrazole ring and a piperidine ring. The pyrazole ring is known for its versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol is unique due to the presence of both the hydroxyl group and the dimethyl-substituted pyrazole ring. This combination of functional groups can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-3-ol

InChI

InChI=1S/C11H19N3O/c1-9-6-10(14(2)13-9)7-11(15)4-3-5-12-8-11/h6,12,15H,3-5,7-8H2,1-2H3

InChI Key

AAECKQVPKIZSCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC2(CCCNC2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.